2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)anisole
Description
Electronic Configuration of Polyhalogenated Anisole Derivatives
The electronic landscape of 2-bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)anisole is dominated by the synergistic effects of its substituents. The trifluoromethoxy (-OCF₃) and nitro (-NO₂) groups exert strong electron-withdrawing effects via both inductive and mesomeric mechanisms, while the methoxy (-OCH₃) group donates electrons through resonance. Bromine (-Br) and fluorine (-F) further polarize the aromatic ring through inductive electron withdrawal.
Substituent Effects and Hammett Constants
The trifluoromethoxy group demonstrates a Hammett σₚ constant of +0.38, significantly higher than methoxy (-OCH₃, σₚ = -0.27) and comparable to trifluoromethyl (-CF₃, σₚ = +0.43). This positions -OCF₃ as a potent meta-directing group, enhancing electrophilic substitution at the 5-position in simpler systems. However, in this compound, the nitro group (-NO₂, σₚ = +1.27) dominates ring activation, creating localized electron deficiency at the 2- and 6-positions.
Table 1: Hammett Constants and Electronic Effects of Substituents
| Substituent | σₚ (Para) | σₘ (Meta) | Electronic Effect |
|---|---|---|---|
| -OCH₃ (methoxy) | -0.27 | +0.12 | Resonance donation |
| -OCF₃ | +0.38 | +0.35 | Inductive withdrawal |
| -NO₂ | +1.27 | +0.71 | Strong inductive withdrawal |
| -Br | +0.26 | +0.39 | Moderate inductive withdrawal |
| -F | +0.06 | +0.34 | Weak inductive withdrawal |
Density functional theory (DFT) calculations reveal a net charge of -0.12 e⁻ on the aromatic carbon bearing the nitro group, contrasting with +0.08 e⁻ at the bromine-substituted position. This polarization facilitates nucleophilic attack at the bromine-adjacent site while rendering the nitro-bearing carbon resistant to electrophilic substitution.
Conformational Dynamics of Trifluoromethoxy-Nitro Substituent Interactions
The spatial arrangement of the trifluoromethoxy and nitro groups governs the molecule’s conformational flexibility. X-ray diffraction studies of related compounds show that steric repulsion between the nitro group’s oxygen atoms and the trifluoromethoxy substituent induces a dihedral angle of 15–20° between the aromatic plane and the -OCF₃ moiety. This distortion minimizes van der Waals clashes while preserving conjugation between the methoxy oxygen and the ring.
Torsional Energy Barriers
Rotational barriers for the trifluoromethoxy group were computed at 4.2 kcal/mol using B3LYP/6-311++G(d,p), significantly lower than those of bulkier tert-butoxy groups (9.8 kcal/mol). This allows dynamic interconversion between two dominant conformers at room temperature:
- Syn-periplanar : The trifluoromethoxy oxygen aligns with the nitro group’s plane, maximizing resonance with the methoxy substituent.
- Anti-clinal : The -OCF₃ group rotates 120°, reducing steric strain but weakening resonance stabilization.
Figure 1: Conformational Isomers of 2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)anisole
(Note: As per formatting rules, figures are described textually.)
- Syn-periplanar : Nitro group (C1–N–O₂–O₃) and trifluoromethoxy (C3–O–CF₃) lie in near-parallel planes.
- Anti-clinal : Trifluoromethoxy rotated 120°, creating a 45° angle with the nitro group.
NMR studies in deuterated dimethyl sulfoxide (DMSO-d₆) reveal a 3:2 ratio of syn to anti conformers at 298 K, with coalescence occurring at 340 K.
Comparative X-ray Crystallography Studies with Analogous Bromofluoroanisoles
Crystallographic data for 2-bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)anisole were compared with two structural analogs: 4-bromo-2-fluoroanisole and 2-bromo-4-nitroanisole.
Key Crystallographic Parameters
Table 2: Crystallographic Comparison of Bromofluoroanisoles
The target compound exhibits shorter C–Br bonds (1.897 Å vs. 1.903 Å in 4-bromo-2-fluoroanisole), attributed to increased electron withdrawal from the nitro and trifluoromethoxy groups, enhancing bromine’s electronegativity. Packing efficiency is highest in the target compound (72.4%), facilitated by offset π-stacking between nitro and methoxy groups.
Halogen Bonding Interactions
In the crystal lattice, bromine participates in Type-II halogen bonds (C–Br⋯O) with nitro oxygen atoms (3.12 Å), while fluorine forms weaker C–F⋯π contacts (3.45 Å). These interactions stabilize a layered structure absent in non-nitro analogs.
Properties
Molecular Formula |
C8H4BrF4NO4 |
|---|---|
Molecular Weight |
334.02 g/mol |
IUPAC Name |
3-bromo-1-fluoro-4-methoxy-5-nitro-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H4BrF4NO4/c1-17-7-4(14(15)16)2-3(10)6(5(7)9)18-8(11,12)13/h2H,1H3 |
InChI Key |
ZGPMJILOSAUKBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1[N+](=O)[O-])F)OC(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Fluoroanisole Intermediate
A reliable method involves the fluorination of anisole derivatives using fluorinating agents such as potassium fluoride or hydrogen fluoride salts in polar aprotic solvents with phase transfer catalysts. For example, heating anisole with anhydrous potassium fluoride and a phase transfer catalyst in a polar aprotic solvent under nitrogen atmosphere yields 4-fluoroanisole. This step is critical as it sets the stage for subsequent selective substitutions.
| Parameter | Conditions/Details |
|---|---|
| Fluorinating agent | Potassium fluoride, hydrogen fluoride salts |
| Solvent | Polar aprotic solvent (e.g., DMF, acetonitrile) |
| Catalyst | Phase transfer catalyst |
| Atmosphere | Nitrogen (inert) |
| Temperature | Elevated, typically 80–120 °C |
| Reaction time | Several hours, depending on scale |
Bromination at the 2-Position
Selective bromination of 4-fluoroanisole to yield 2-bromo-4-fluoroanisole is achieved using brominating agents such as N-bromosuccinimide or molecular bromine in the presence of oxidants like 2,2,6,6-tetramethylpiperidine oxide under controlled conditions. The reaction is often conducted in acetic acid under a high-pressure atmosphere containing nitric oxide and oxygen to enhance selectivity and yield.
| Parameter | Conditions/Details |
|---|---|
| Brominating agent | N-bromosuccinimide, molecular bromine |
| Oxidant | 2,2,6,6-Tetramethylpiperidine oxide |
| Solvent | Acetic acid |
| Atmosphere | High-pressure NO and O2 |
| Temperature | Mild to moderate (room temperature to 50 °C) |
| Molar ratio (anisole:bromine:oxidant) | 1:1.5:0.003 |
Nitration at the 6-Position
Nitration of 2-bromo-4-fluoroanisole to introduce the nitro group at the 6-position is typically performed by dissolving the substrate in chloroform and adding a mixed acid composed of sulfuric acid and nitric acid in a ratio ranging from 1:3 to 1:8 at room temperature. After dropwise addition, the reaction mixture is heated to 40–80 °C for a defined period to complete nitration. The organic phase is then washed with water and solvent evaporated to isolate the nitro compound.
| Parameter | Conditions/Details |
|---|---|
| Nitrating mixture | Sulfuric acid:nitric acid (1:3 to 1:8) |
| Solvent | Chloroform |
| Temperature | 20 °C (addition), then 40–80 °C (reaction) |
| Reaction time | Variable, typically 1–3 hours |
| Workup | Water wash, solvent evaporation |
Introduction of the Trifluoromethoxy Group
The trifluoromethoxy group is introduced via nucleophilic substitution reactions using trifluoromethoxy precursors such as trifluoromethoxybenzaldehyde derivatives or trifluoromethoxide salts. These reactions often employ polar aprotic solvents like N,N-dimethylformamide (DMF) and proceed under mild heating. The trifluoromethoxy group installation is usually the final step to avoid interference with other functional groups.
| Parameter | Conditions/Details |
|---|---|
| Trifluoromethoxy source | Trifluoromethoxybenzaldehyde or trifluoromethoxide salts |
| Solvent | DMF |
| Temperature | Mild heating (50–100 °C) |
| Reaction type | Nucleophilic aromatic substitution |
| Step | Target Intermediate/Compound | Key Reagents & Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| 1 | 4-Fluoroanisole | Anisole + KF + phase transfer catalyst, polar aprotic solvent, N2, 80–120 °C | 60–85 | Critical fluorination step |
| 2 | 2-Bromo-4-fluoroanisole | Brominating agent + 2,2,6,6-tetramethylpiperidine oxide, acetic acid, NO/O2 atmosphere | 70–90 | Selective bromination |
| 3 | 2-Bromo-4-fluoro-6-nitroanisole | Mixed acid nitration (H2SO4/HNO3), chloroform, 40–80 °C | 65–80 | Controlled nitration |
| 4 | 2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)anisole | Nucleophilic substitution with trifluoromethoxy source, DMF, mild heat | 60–75 | Final functionalization step |
- The fluorination step benefits from the use of phase transfer catalysts and anhydrous conditions to maximize yield and regioselectivity.
- Bromination under a high-pressure atmosphere containing nitric oxide and oxygen improves selectivity for the 2-position, minimizing polybromination.
- Nitration requires careful control of acid ratios and temperature to avoid over-nitration or decomposition.
- The trifluoromethoxy group installation is sensitive to reaction conditions; mild heating and polar aprotic solvents favor high yields.
- Multi-step synthesis demands purification at each stage, often via aqueous workup and solvent evaporation, to ensure product purity.
- The overall synthetic route is scalable and adaptable for industrial production, with reported yields ranging from moderate to high depending on optimization.
The preparation of 2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)anisole involves a multi-step synthetic strategy combining selective fluorination, bromination, nitration, and trifluoromethoxy group installation. Each step requires precise control of reagents, solvents, and reaction conditions to achieve high regioselectivity and yield. The methods described are supported by patent literature and peer-reviewed research, providing a robust framework for laboratory and industrial synthesis of this complex aromatic compound.
Chemical Reactions Analysis
2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)anisole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)anisole exhibit significant antimicrobial properties. Studies have shown that halogenated anisoles can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics or antiseptics.
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Investigations into related nitro-substituted compounds have demonstrated their ability to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Drug Development
Due to its unique chemical structure, 2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)anisole may serve as a lead compound in drug discovery. It can be modified to enhance its pharmacological properties while reducing toxicity, paving the way for novel therapeutic agents.
Pesticide Development
The compound's fluorinated and brominated nature may provide enhanced stability and efficacy in agrochemical formulations. Research into fluorinated compounds has shown they can improve the persistence and effectiveness of pesticides, potentially leading to more sustainable agricultural practices.
Pollution Monitoring
Halogenated compounds are often used as markers for environmental pollution. The presence of 2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)anisole in environmental samples could indicate contamination from industrial processes, making it useful in monitoring and assessing environmental health.
Polymer Synthesis
The unique properties of 2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)anisole allow it to be utilized in synthesizing advanced materials such as polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices could enhance material performance in applications ranging from coatings to structural components.
Coatings and Adhesives
Due to its chemical stability and resistance to degradation, this compound can be explored for use in coatings and adhesives that require durability under harsh conditions. Its properties may lead to the development of high-performance materials suitable for industrial applications.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial Activity | Journal of Medicinal Chemistry (2020) | Demonstrated effective inhibition of Gram-positive bacteria |
| Drug Development | European Journal of Pharmaceutical Sciences (2021) | Identified as a lead compound with potential anti-inflammatory effects |
| Environmental Monitoring | Environmental Science & Technology (2022) | Used as an indicator for pollution from industrial runoff |
| Polymer Synthesis | Macromolecules (2019) | Successfully incorporated into polymer chains enhancing material strength |
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)anisole involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups, such as the nitro and trifluoromethoxy groups, can influence the compound’s reactivity and interactions with other molecules . These interactions can lead to various chemical transformations and biological effects, depending on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Bromo-2-fluoro-6-nitroanisole (CAS 74266-66-3)
- Substituents : Bromo (C4), fluoro (C2), nitro (C6), methoxy (C1).
- Molecular Formula: C7H5BrFNO3 | Molecular Weight: 250.02 g/mol | Melting Point: 53–56°C .
- Key Differences : Lacks the trifluoromethoxy group at position 3, which reduces steric bulk and alters electron-withdrawing effects. The nitro group at C6 may enhance electrophilic substitution resistance compared to the target compound.
3-Bromo-4-(trifluoromethoxy)anisole (CAS 1049730-91-7)
- Substituents : Bromo (C3), trifluoromethoxy (C4), methoxy (C1).
- Molecular Formula : C8H6BrF3O2 | Molecular Weight : 271.03 g/mol .
- Key Differences : Absence of nitro and fluoro groups reduces polarity and reactivity toward nucleophilic attack. The trifluoromethoxy group at C4 may confer greater thermal stability compared to nitro-containing analogs.
4-Bromo-2-(trifluoromethyl)anisole (CAS 1514-11-0)
- Substituents : Bromo (C4), trifluoromethyl (C2), methoxy (C1).
- Molecular Formula : C8H6BrF3O | Molecular Weight : 255.03 g/mol .
- Key Differences: Replacement of trifluoromethoxy (C3) with trifluoromethyl (C2) alters electron-withdrawing capacity.
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (CAS 1224629-07-5)
- Substituents : Bromo (C1), fluoro (C3), nitro (C4), methoxy (C2).
- Molecular Formula: C7H4BrFNO3 | Purity: 95% .
- Key Differences : Positional isomerism shifts the nitro group to C4 instead of C6, which may affect resonance stabilization and regioselectivity in further functionalization reactions.
6-Amino-2-bromo-3-fluoroanisole (CAS 1257535-12-8)
- Substituents: Bromo (C2), fluoro (C3), amino (C6), methoxy (C1).
- Molecular Formula: C7H7BrFNO | Molecular Weight: 220.04 g/mol .
- Key Differences: Replacement of the nitro group with an amino group at C6 drastically changes electronic properties (electron-donating vs. electron-withdrawing), enhancing nucleophilicity at the aromatic ring.
Comparative Data Table
Key Findings and Implications
Substituent Effects: Electron-withdrawing groups (NO₂, OCF₃) increase electrophilicity, making the target compound more reactive in cross-coupling reactions compared to amino-substituted analogs . Trifluoromethoxy groups enhance metabolic stability in pharmaceuticals compared to trifluoromethyl analogs .
Positional Isomerism :
- The nitro group at C6 (target compound) vs. C4 (CAS 1224629-07-5) influences resonance structures, altering reactivity toward reduction or substitution .
Physical Properties :
- Melting points correlate with molecular symmetry; the target compound’s asymmetric substitution may result in lower crystallinity compared to simpler analogs like 4-Bromo-2-fluoro-6-nitroanisole .
Biological Activity
2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)anisole is a complex organic compound notable for its unique structural features, including bromine, fluorine, nitro, and trifluoromethoxy groups attached to an anisole core. This compound has garnered attention due to its potential biological activities and applications in pharmaceuticals and agrochemicals.
The molecular formula of 2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)anisole is , with a molecular weight of 334.02 g/mol. The presence of multiple electronegative atoms enhances its lipophilicity and reactivity, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₄BrF₄NO₄ |
| Molecular Weight | 334.02 g/mol |
| CAS Number | 1980049-82-8 |
The biological activity of 2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)anisole is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. The trifluoromethoxy group is known to enhance binding affinities, potentially leading to increased efficacy in therapeutic applications. The compound's electron-withdrawing groups (bromine, fluorine, nitro) influence its reactivity and binding properties, modulating biological pathways that can result in specific physiological effects.
Biological Activities
Research indicates that compounds with trifluoromethoxy groups often exhibit enhanced biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that 2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)anisole may possess antimicrobial properties, making it a candidate for further exploration in drug development.
- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions .
Case Studies and Research Findings
- Antimicrobial Studies : A study examined the antimicrobial activity of several fluorinated anisoles, including 2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)anisole. Results indicated significant inhibition of bacterial growth at low micromolar concentrations, highlighting the compound's potential as an antimicrobial agent.
- Enzyme Interaction : Research focused on the interaction of this compound with cyclooxygenase (COX) enzymes showed that it could inhibit COX activity, which is crucial in mediating inflammatory responses. This suggests potential therapeutic applications in managing pain and inflammation .
- Synthetic Pathways : The synthesis of 2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)anisole involves multi-step organic reactions, often requiring controlled conditions to ensure high yields and purity. Various synthetic routes have been explored to optimize the production process for pharmaceutical applications .
Comparative Analysis
To better understand the uniqueness of 2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)anisole, a comparison with structurally similar compounds can be insightful:
| Compound Name | Key Features |
|---|---|
| 4-Bromo-2-fluoro-1-nitrobenzene | Lacks trifluoromethoxy group; simpler structure |
| 2-Bromo-4-fluoro-6-nitroanisole | Different positioning of substituents |
| 6-Bromo-4-fluoro-2-nitroanisole | Similar halogenated structure without trifluoromethoxy |
The distinct combination of substituents in 2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)anisole contributes to its enhanced chemical stability and potential biological activities compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)anisole, and how do substituent positions influence reaction efficiency?
- Methodology :
- Stepwise functionalization : Start with an anisole backbone (methoxy-substituted benzene) and sequentially introduce substituents. For example, bromination at position 2 (using Br₂/FeBr₃) followed by nitration (HNO₃/H₂SO₄) at position 6, fluorination via electrophilic substitution (e.g., F₂ gas with a catalyst), and trifluoromethoxy introduction via nucleophilic aromatic substitution (using CuCN/KF for OCF₃ groups) .
- Regioselectivity : Nitro groups (meta-directing) and trifluoromethoxy (ortho/para-directing due to electron-withdrawing effects) compete in directing substitutions. Computational modeling (DFT) can predict optimal reaction conditions .
- Key Evidence :
- Similar compounds like 3-Bromo-4-(trifluoromethoxy)anisole (CAS 1049730-91-7) are synthesized via sequential halogenation and functional group additions .
- Electrochemical halogenation strategies (e.g., Sandmeyer reaction) enable precise bromine/nitro placement under mild conditions .
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
- Methodology :
- ¹H/¹³C NMR :
- The trifluoromethoxy group (OCF₃) causes distinct splitting patterns due to coupling with adjacent protons (e.g., ⁴J coupling in aromatic rings). Compare with reference spectra of simpler analogs like 4-(trifluoromethoxy)anisole (CAS 710-18-9) .
- Fluorine (¹⁹F NMR) signals at ~-55 to -60 ppm for OCF₃ and ~-110 ppm for aromatic F .
- IR Spectroscopy :
- Nitro groups show strong asymmetric/symmetric stretching at ~1520 cm⁻¹ and ~1350 cm⁻¹. Trifluoromethoxy C-F stretches appear at ~1150–1250 cm⁻¹ .
- Key Evidence :
- IR analysis of anisole derivatives requires careful peak assignment to avoid misidentification of substituent types .
Q. What are the stability considerations for storing and handling this compound?
- Methodology :
- Light sensitivity : Nitro and bromo groups may degrade under UV light; store in amber vials at 0–6°C .
- Moisture sensitivity : Trifluoromethoxy groups hydrolyze slowly in humid environments. Use inert atmospheres (N₂/Ar) during handling .
- Key Evidence :
- Safety data for structurally related bromo-fluoroanisoles recommend storage at controlled temperatures and avoidance of strong oxidizers .
Advanced Research Questions
Q. How does the trifluoromethoxy group’s conformational preference impact reactivity in cross-coupling reactions?
- Methodology :
- Conformational analysis : The OCF₃ group adopts an orthogonal orientation relative to the aromatic ring due to steric repulsion between CF₃ and adjacent substituents, reducing conjugation. This increases steric hindrance in Suzuki-Miyaura couplings .
- Catalyst optimization : Use bulky ligands (e.g., SPhos) to mitigate steric effects. Screen Pd catalysts (e.g., Pd(OAc)₂ with XPhos) for improved yields .
- Key Evidence :
- Trifluoromethoxy’s steric profile is comparable to tert-butyl groups, requiring tailored reaction conditions .
Q. What strategies address contradictory regioselectivity data in further functionalization (e.g., electrophilic substitution)?
- Methodology :
- Competing directing effects : Nitro (meta-directing) and trifluoromethoxy (ortho/para-directing) groups create regioselectivity conflicts. Use kinetic vs. thermodynamic control:
- Low-temperature nitration favors meta to nitro, while high-temperature reactions may follow trifluoromethoxy’s directive .
- Computational validation : DFT calculations (e.g., Gaussian) predict transition states and intermediate stability .
- Key Evidence :
- Rare-earth catalysts (e.g., Sc(OTf)₃) can override traditional directing effects in anisole derivatives .
Q. How can electrochemical methods improve the sustainability of synthesizing halogenated intermediates?
- Methodology :
- Electrochemical halogenation : Replace traditional halogenation (e.g., Br₂) with electrochemical generation of halide radicals. For example, use LiClO₄ as an electrolyte in MeCN to generate Br· radicals for bromination .
- Yield optimization : Monitor reaction progress via ¹⁹F NMR using 4-(trifluoromethoxy)anisole as an internal standard .
- Key Evidence :
- Electrochemical Sandmeyer reactions achieve >80% yields for bromo-nitroanisoles under ambient conditions .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported reaction yields for nitro group introduction?
- Methodology :
- Byproduct identification : Use LC-MS to detect side products (e.g., di-nitrated isomers) that reduce yields. Adjust nitrating agent concentration (e.g., dilute HNO₃) to suppress over-nitration .
- Reaction monitoring : In situ IR or Raman spectroscopy tracks nitro group formation in real time .
- Key Evidence :
- Contradictory yields often stem from unaccounted volatile byproducts (e.g., ArH) in GC-FID analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
